![molecular formula C19H19FN2O3 B2606321 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1903129-58-7](/img/structure/B2606321.png)
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
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Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as BF-3-MU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the regulation of endocannabinoid signaling. The inhibition of MAGL by BF-3-MU has been shown to have various biochemical and physiological effects, making it a promising tool for studying the endocannabinoid system and its role in various diseases.
Scientific Research Applications
Synthesis and Analytical Applications
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea and its derivatives are studied for their synthesis and potential as analytical standards in pharmacokinetics and drug metabolism studies. The stable deuterium-labeled versions of related compounds are synthesized to serve as internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis, aiding in the accurate measurement of drug absorption and distribution profiles (Liang, Wang, Yan, & Wang, 2020).
Antimicrobial Activity
Novel urea/thiourea derivatives, related to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, are designed and synthesized, showing moderate to excellent antimicrobial activities against both gram-positive and gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of these compounds in antimicrobial drug development (Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020).
Inhibitory Activities on Enzymes
Derivatives of benzofuran ureas demonstrate significant inhibitory activities on enzymes such as 5-lipoxygenase, which plays a crucial role in inflammation and allergic reactions. The structural modification of these compounds, such as the introduction of hydroxamic acid groups, enhances their potency as enzyme inhibitors, offering insights into the development of anti-inflammatory agents (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).
Alzheimer's Disease Research
Compounds integrating the aryl-urea and benzofuranylthiazole scaffolds, structurally related to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, are explored for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase. These enzymes are therapeutic targets in Alzheimer's disease treatment. Some derivatives exhibit high selectivity and potency, suggesting their potential as multitasking agents in Alzheimer's disease management (Kurt, Gazioğlu, Basile, Sonmez, Ginex, Kuçukislamoglu, & Guccione, 2015).
Cancer Research
The DNA topoisomerase inhibitory activity of benzofuran derivatives is assessed, with certain compounds showing potent inhibition against both topoisomerase I and II. These activities suggest the potential of benzofuran derivatives in cancer therapy, as topoisomerases are key enzymes involved in DNA replication and cell division. The selective inhibition of these enzymes can lead to the development of novel anticancer agents (Lee, Woo, Kim, Kim, Lee, Jeong, Chang, & Son, 2007).
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMFQDDSGQYUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea |
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